![molecular formula C18H16N2O3 B5506976 N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)
N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a member of the hydrazide chemical family, known for their diverse applications in the field of chemistry and materials science. These substances are commonly involved in the synthesis of various heterocyclic compounds and serve as intermediates in the manufacture of pharmaceuticals, dyes, and agrochemicals.
Synthesis Analysis
The compound N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide does not have a direct synthesis route mentioned in the literature. However, compounds with similar structures are typically synthesized through condensation reactions between appropriate hydrazides and aldehydes or ketones. This process often involves the formation of Schiff bases, which are then further modified or used as they are for various applications (Li et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds typically exhibits planarity with the presence of a C=N double bond in a trans configuration. This structural aspect is crucial for the chemical reactivity and the potential formation of hydrogen bonds within the crystal structure, contributing to its stability and physical properties (Yathirajan et al., 2007).
Chemical Reactions and Properties
Compounds similar to N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide engage in various chemical reactions, primarily based on the reactivity of the hydrazide group and the methylene bridge. These may include condensation, substitution, and redox reactions that alter the electronic and structural properties of the compound, affecting its potential applications (Butin et al., 2006).
properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13-6-8-17(23-13)11-19-20-18(21)12-22-16-9-7-14-4-2-3-5-15(14)10-16/h2-11H,12H2,1H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBHGVFPWXVBFD-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49818839 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.